2-(4-nitrophenyl)-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dichlorophenyl acetic acid with 4-nitrobenzaldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to cyclization reactions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the dichlorophenyl ring .
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular processes. The dichlorophenyl group can interact with hydrophobic pockets in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenyl acetic acid: Shares the dichlorophenyl group but lacks the nitro and oxo groups.
4-Nitrobenzaldehyde: Contains the nitro group but lacks the dichlorophenyl and oxo groups.
2,3-Dihydroquinazolin-4(1H)-ones: Similar in structure but with different functional groups and reactivity
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C23H12Cl2N2O7 |
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Molecular Weight |
499.3 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H12Cl2N2O7/c24-17-2-1-3-18(20(17)25)26-21(29)15-9-6-13(10-16(15)22(26)30)23(31)34-11-19(28)12-4-7-14(8-5-12)27(32)33/h1-10H,11H2 |
InChI Key |
YZEBSWMPBSGRPO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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